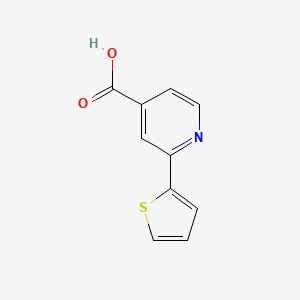
2-(噻吩-2-基)吡啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Thiophen-2-yl)isonicotinic acid is a compound that is related to various substituted polythiophene derivatives and isonicotinic acid hydrazones. These compounds have been studied for their potential applications in materials science and biomedicine due to their interesting chemical and physical properties. For instance, polythiophene derivatives with carboxylic acid groups have been investigated for their solubility in aqueous solutions and their semiconductor properties, which could be useful for applications such as selective membranes . Additionally, isonicotinic acid hydrazones have been synthesized and characterized for their antimicrobial activities, showing effectiveness against a range of bacteria and fungi .
Synthesis Analysis
The synthesis of related compounds involves the reaction of isonicotinic acid with various reagents. For example, the synthesis of poly(2-thiophen-3-yl-mal
科学研究应用
1. Inhibition of mPGES-1 in Cancer and Inflammation Therapy
- Application Summary: The compound is used as a chemical platform to develop inhibitors for mPGES-1, a valuable target in cancer and inflammation therapy .
- Methods of Application: A virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction, was used to identify 2-(Thiophen-2-YL)isonicotinic acid as a suitable chemical platform .
- Results: Compounds developed from this platform showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .
2. Synthesis of Microporous Polymer Networks
- Application Summary: 2-(Thiophen-2-YL)isonicotinic acid is used in the synthesis of thiophene-based microporous polymer networks (MPNs), which have high BET surface areas .
- Methods of Application: The compound is polymerized either chemically or electrochemically into MPNs .
- Results: The resulting MPNs have high BET surface areas, up to 2020 and 2135 m2 g−1 for bulk MPN powders and thin films, respectively .
3. Synthesis of Heterocyclic Amide Derivatives
- Application Summary: The compound is used to synthesize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
- Methods of Application: The compound is reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction .
- Results: The synthesized molecule has significant antioxidant and antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts .
4. Development of mPGES-1 Inhibitors
- Application Summary: The compound is used as a chemical platform to develop tighter mPGES-1 inhibitors .
- Methods of Application: A virtual fragment screening approach of aromatic bromides, modifiable by the Suzuki-Miyaura reaction, was used .
- Results: The developed compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .
5. Synthesis of Heterocyclic Amide Derivatives
- Application Summary: The compound is used to synthesize a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .
- Methods of Application: The compound is reacted with 2-aminothiophene-3-carbonitrile in an N-acylation reaction .
- Results: The synthesized molecule has significant antioxidant and antimicrobial properties. It demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, and yeasts .
6. Development of mPGES-1 Inhibitors
- Application Summary: The compound is used as a chemical platform to develop tighter mPGES-1 inhibitors .
- Methods of Application: A virtual fragment screening approach of aromatic bromides, straightforwardly modifiable by the Suzuki-Miyaura reaction, was used .
- Results: The developed compounds showed selective inhibitory activity against mPGES-1 in the low micromolar range. The most promising compound induced cycle arrest in the G0/G1 phase at 24 hours of exposure, suggesting an apoptosis/necrosis effect .
属性
IUPAC Name |
2-thiophen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBWVKLXLHQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406259 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-YL)isonicotinic acid | |
CAS RN |
893723-57-4 |
Source


|
| Record name | SBB052875 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)
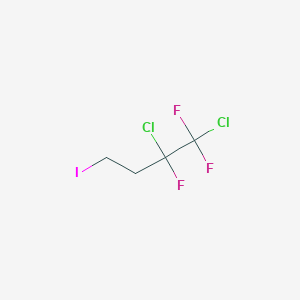
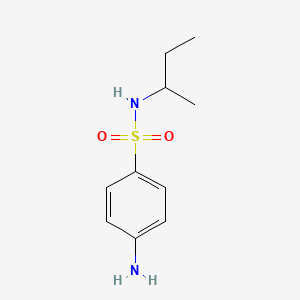
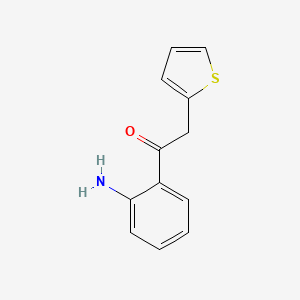
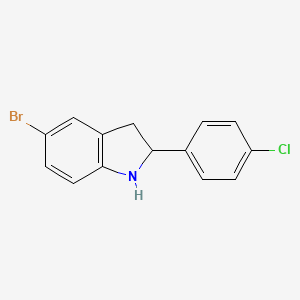
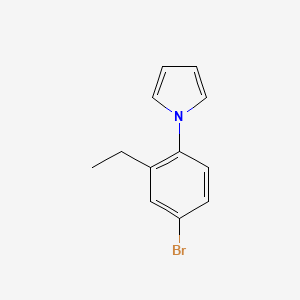
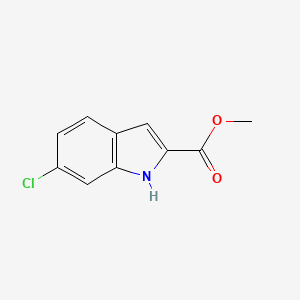
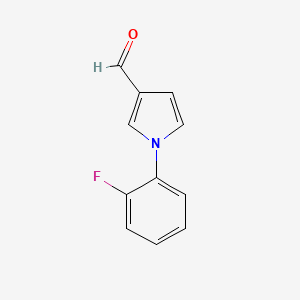
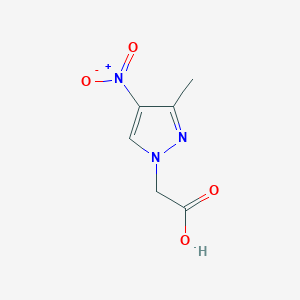
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
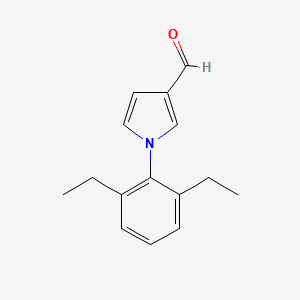
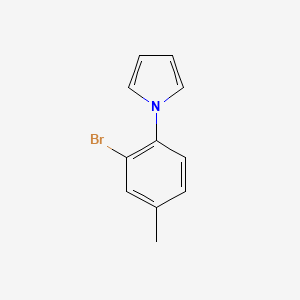
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)